5-Cyanopyrimidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyanopyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZLCHNICQZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294452 | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200497-85-3 | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-2-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYANOPYRIMIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Synthesis Pathways
Historical Perspectives and Early Synthetic Routes to Pyrimidine (B1678525) Carboxylic Acids
The journey into the synthesis of pyrimidine derivatives began in the late 19th century. While pyrimidine compounds like alloxan (B1665706) were identified earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic exploration of pyrimidines was pioneered by Pinner in 1884, who developed methods for synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman. wikipedia.org
Early methods for creating pyrimidine carboxylic acids often involved the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, and guanidines. wikipedia.org These foundational reactions laid the groundwork for more complex and targeted syntheses. Over the years, numerous methods have been developed, including multicomponent reactions like the Biginelli reaction, which allows for the efficient construction of dihydropyrimidines that can be further modified. wikipedia.orgresearchgate.net The synthesis of derivatives of pyrimidine-5-carboxylic acid was a subject of research as early as 1942, highlighting the long-standing interest in this class of compounds. acs.org
Targeted Synthesis of 5-Cyanopyrimidine-2-carboxylic Acid
The synthesis of this compound can be approached in two primary ways: by modifying a pre-existing pyrimidine ring to introduce the cyano and carboxylic acid functionalities, or by constructing the pyrimidine ring with these groups already incorporated or in a precursor form.
Strategies Involving Nitrile Hydrolysis for Carboxylic Acid Formation
A common and effective strategy for introducing a carboxylic acid group onto a pyrimidine ring is through the hydrolysis of a nitrile (cyano) group. This transformation is a cornerstone of organic synthesis and can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.orgjove.combyjus.com The general process involves the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.combyjus.com
In acid-catalyzed hydrolysis, the pyrimidine nitrile is typically heated with a strong acid, such as hydrochloric acid (HCl), in an aqueous solution. byjus.comcommonorganicchemistry.com The reaction proceeds through several key steps:
Protonation: The nitrogen atom of the nitrile group is protonated by the acid, which increases the electrophilicity of the carbon atom. libretexts.orgjove.comlumenlearning.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile. libretexts.orglumenlearning.com
Proton Transfer and Tautomerization: A proton is transferred from the oxygen to the nitrogen, leading to the formation of an imidic acid tautomer, which then rearranges to a more stable amide intermediate. chemistrysteps.comjove.com
Amide Hydrolysis: The amide intermediate is then hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium (B1175870) ion. jove.com
This method is generally effective, though the harsh acidic conditions may not be suitable for substrates with acid-sensitive functional groups. commonorganicchemistry.com
Base-catalyzed hydrolysis offers an alternative route, typically employing a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution under reflux. byjus.comcommonorganicchemistry.com The mechanism differs from the acid-catalyzed pathway:
Nucleophilic Addition: The strongly nucleophilic hydroxide ion directly attacks the carbon atom of the nitrile's C-N triple bond. chemistrysteps.comlibretexts.org
Protonation: The resulting intermediate with a negative charge on the nitrogen is protonated by water to form an imidic acid. chemistrysteps.comlibretexts.org
Tautomerization: The imidic acid tautomerizes to form the amide intermediate. libretexts.org
Amide Hydrolysis: The amide is then hydrolyzed by the base to form a carboxylate salt. jove.com An acidic workup is subsequently required to protonate the carboxylate and yield the final carboxylic acid. jove.com
Base-catalyzed hydrolysis is a powerful method, and its application in the synthesis of related pyrimidine carboxylic acids, such as 5-hydroxypyrimidine-2-carboxylic acid from 5-benzyloxy-2-cyanopyrimidine, has been documented. google.comgoogle.com
The conversion of a nitrile to a carboxylic acid is a two-stage process, with the formation of an amide as a key intermediate. chemistrysteps.combyjus.com Under both acidic and basic conditions, the initial step involves the addition of water across the carbon-nitrogen triple bond to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comlibretexts.orgjove.com
Approaches to Construct the Pyrimidine Ring System with Cyano and Carboxyl Functionalities
An alternative to modifying a pre-existing pyrimidine is to build the ring with the desired functional groups already in place or in a form that is easily converted. A variety of methods exist for the synthesis of functionalized pyrimidines. researchgate.netrsc.orgorganic-chemistry.org
One notable method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org This provides a direct route to pyrimidines with a carboxylate group at the 5-position. The resulting ester can then be hydrolyzed to the carboxylic acid.
Another versatile approach is the use of multicomponent reactions. For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com While this directly installs the cyano group, subsequent modification would be needed to introduce the carboxylic acid at the 2-position.
The table below summarizes the key synthetic strategies discussed:
| Strategy | Description | Key Reagents | Intermediate/Product |
| Acid-Catalyzed Nitrile Hydrolysis | Conversion of a cyano group to a carboxylic acid on a pre-formed pyrimidine ring. | Strong acid (e.g., HCl), water | Amide intermediate, Carboxylic acid |
| Base-Catalyzed Nitrile Hydrolysis | Conversion of a cyano group to a carboxylic acid on a pre-formed pyrimidine ring. | Strong base (e.g., NaOH, KOH), water | Amide intermediate, Carboxylate salt |
| Pyrimidine Ring Construction | Building the pyrimidine ring with the desired functionalities incorporated. | Varies (e.g., 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, amidinium salts) | 2-substituted pyrimidine-5-carboxylic esters |
| Multicomponent Reactions | One-pot synthesis of a functionalized pyrimidine ring. | Aldehyde, malononitrile, benzamidine hydrochloride | Pyrimidine-5-carbonitrile |
Multi-Component Reactions for Pyrimidine Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all starting materials. jocpr.com This approach offers significant advantages, including high atom and step economy, simplified purification processes, and the rapid generation of molecular diversity. jocpr.comnih.gov
While specific MCRs leading directly to this compound are not extensively documented, the synthesis of the pyrimidine core can be achieved through various MCRs. For instance, the reaction of ketones with nitriles under basic conditions, often facilitated by a copper catalyst, represents a [2+2+2] strategy for creating diversely functionalized pyrimidines. mdpi.com Another established method is the Strecker reaction, which synthesizes α-amino acids from a carbonyl compound, an amine (or ammonia), and a cyanide source, showcasing a foundational three-component reaction. nih.gov The principles of these reactions, which excel at constructing heterocyclic frameworks, are applicable to the assembly of the pyrimidine ring system, which could then be further functionalized to yield the target compound.
Catalytic Methodologies in Pyrimidine Ring Formation
Catalysis is fundamental to the modern synthesis of pyrimidines, offering mild reaction conditions and high selectivity. dntb.gov.ua Various transition metals have been successfully employed to catalyze the formation of the pyrimidine ring.
Metal-catalyzed one-pot procedures can produce highly functionalized pyrimidines from simple precursors. rsc.org For example, catalysts based on nickel, such as Ni(acac)₂, and copper, like Cu(acac)₂, are effective in the reaction between β-dicarbonyl compounds and cyanogen (B1215507) to yield pyrimidine structures. rsc.org Zinc chloride (ZnCl₂) has been used to catalyze a three-component coupling reaction between enamines, triethyl orthoformate, and ammonium acetate (B1210297) to form 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, advanced pincer-type iridium complexes have demonstrated high efficiency in catalyzing sustainable multi-component processes for pyrimidine synthesis. organic-chemistry.org These catalytic methods highlight a trend towards environmentally benign and efficient chemical manufacturing.
Table 1: Catalytic Approaches in Pyrimidine Synthesis
| Catalyst Type | Reactants Example | Reaction Type | Reference |
|---|---|---|---|
| Ni(acac)₂ or Cu(acac)₂ | β-dicarbonyl compounds, cyanogen | One-pot cyclization | rsc.org |
| Zinc Chloride (ZnCl₂) | Enamines, triethyl orthoformate, ammonium acetate | Three-component coupling | organic-chemistry.org |
| Pincer-Ir-complexes | Alcohols, alkynes, amidines | Dehydrogenative functionalization | organic-chemistry.org |
| Iron Complex | Ketones, aldehydes, esters, amidines | Aerobic oxidation/cyclization | organic-chemistry.org |
Precursor Chemistry in the Synthesis of this compound
The synthesis of this compound often involves the strategic modification of pre-formed pyrimidine rings bearing suitable functional groups that act as chemical handles for subsequent transformations.
Halogenated Pyrimidine Intermediates (e.g., 5-Bromopyrimidine-2-carboxylic Acid)
Halogenated pyrimidines are exceptionally versatile intermediates in organic synthesis. 5-Bromopyrimidine-2-carboxylic acid, in particular, serves as a key precursor. lookchem.com The bromine atom at the C5 position is a leaving group that can be displaced by a cyanide nucleophile (a process known as cyanation) to introduce the required cyano group. This transformation is a standard method in heterocyclic chemistry for installing nitriles.
A related synthetic route involves starting with 5-bromo-2-cyanopyrimidine. google.comgoogle.com In this pathway, the bromo group can be transformed first, for example, by reacting it with benzyl (B1604629) alcohol in the presence of a copper catalyst to form 5-benzyloxy-2-cyanopyrimidine. google.comgoogle.com This demonstrates the utility of the halogen as a reactive site for building complexity before the final conversion of the cyano group at C2 into a carboxylic acid.
Cyanopyrimidine Scaffolds as Direct Precursors (e.g., via hydrolysis of 5-benzyloxy-2-cyanopyrimidine)
Cyanopyrimidine scaffolds are direct precursors where the cyano group at the C2 position is converted into the target carboxylic acid. mdpi.comresearchgate.net This conversion is typically achieved through hydrolysis, a reaction that can be performed under acidic or basic conditions.
A documented example that illustrates this principle is the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid. google.comgoogle.com The synthesis starts from 5-bromo-2-cyanopyrimidine and proceeds through the intermediate 5-benzyloxy-2-cyanopyrimidine. google.comgoogle.com This intermediate is then subjected to hydrolysis under strong basic conditions (e.g., using potassium hydroxide or sodium hydroxide), which converts the C2-cyano group into a carboxylate salt. google.comgoogle.com Subsequent acidification of the reaction mixture protonates the carboxylate and cleaves the benzyl ether, yielding the final product. google.comgoogle.com This pathway showcases the hydrolysis of a 2-cyanopyrimidine (B83486) as a robust method for accessing the corresponding 2-carboxylic acid.
Table 2: Synthesis of a Pyrimidine-2-Carboxylic Acid Derivative via Hydrolysis
| Precursor | Reagents | Key Transformation | Product Example | Reference |
|---|---|---|---|---|
| 5-benzyloxy-2-cyanopyrimidine | 1. Potassium Hydroxide (KOH) in water, heat | Hydrolysis of nitrile to carboxylic acid | 5-hydroxy pyrimidine-2-carboxylic acid | google.comgoogle.com |
| 2. Acid | Cleavage of benzyl ether |
Reactivity and Functional Group Transformations
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the pyrimidine (B1678525) ring undergoes typical reactions such as esterification, amidation, and decarboxylation. The conditions for these reactions can be tailored to achieve the desired products.
5-Cyanopyrimidine-2-carboxylic acid can be readily converted into its corresponding esters and amides, which are crucial intermediates in medicinal chemistry.
Esterification: The formation of esters is typically achieved through acid-catalyzed esterification, also known as Fischer esterification, by reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder methods are employed. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net This method proceeds under neutral conditions and is effective even for sterically hindered alcohols. orgsyn.orgresearchgate.net
Amidation: The synthesis of amides from this compound is a fundamental transformation, often used in the development of therapeutic agents. nih.gov Direct thermal condensation with amines is possible but generally requires high temperatures (>160 °C). encyclopedia.pub More commonly, the reaction is facilitated by coupling agents. These reagents activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine. A wide variety of modern coupling agents and catalytic systems have been developed to promote this transformation under mild conditions, including those based on boron, phosphorus, and various organocatalysts. encyclopedia.pubmdpi.com Photocatalyzed amidation strategies using tertiary amines have also been developed as an alternative route. nju.edu.cn In the context of drug discovery, the amidation of similar pyrimidine carboxylic acids is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
| Transformation | Reagent/Catalyst System | General Conditions | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Excess alcohol, heat | masterorganicchemistry.com, masterorganicchemistry.com |
| Esterification | Alcohol (e.g., ROH), DCC, DMAP (cat.) | Aprotic solvent (e.g., CH₂Cl₂), room temperature | orgsyn.org |
| Amidation | Amine (e.g., RNH₂), Coupling Agents (e.g., TBTU, TATU) | Organic base, room temperature | organic-chemistry.org |
| Amidation | Amine (e.g., RNH₂), Nb₂O₅ (cat.) | Reusable heterogeneous catalyst, heat | researchgate.net |
| Amidation | Organo-cyanamides, DMAP (cat.) | Broad substrate scope, mild conditions | rsc.org |
The removal of the carboxylic acid group from the pyrimidine ring is a significant reaction. Studies on the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution show that the reaction proceeds via a Hammick-type mechanism. cdnsciencepub.comresearchgate.net In this pathway, the monoprotonated form of the pyrimidine-2-carboxylic acid loses carbon dioxide to generate a stabilized ylide intermediate. This ylide is rapidly protonated by the solvent to yield the final pyrimidine product. cdnsciencepub.com The rate of this reaction is highly dependent on the acidity of the solution, increasing rapidly in strongly acidic conditions. cdnsciencepub.com The position of the carboxyl group on the pyrimidine ring is critical; for instance, the decarboxylation of 5-carboxyuracil and 5-carboxycytosine also occurs, but at different rates compared to derivatives of 6-carboxyuracil (orotic acid). nih.gov
Reactions of the Cyano Group
The cyano group at the C5 position is an electrophilic center that can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and reduction.
The hydrolysis of the nitrile functionality is a versatile reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org
Full Hydrolysis to Carboxylic Acid: Heating the nitrile under reflux with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH) typically leads to the full hydrolysis of the cyano group to a carboxylic acid. libretexts.org In the case of base-catalyzed hydrolysis, the initial product is the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. libretexts.org
Controlled Hydrolysis to Amide: The hydrolysis can be stopped at the intermediate amide stage under carefully controlled conditions. stackexchange.com This selective transformation is valuable for synthesizing amide-containing molecules. Methods to achieve this include using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) or employing alkaline hydrogen peroxide. stackexchange.com Furthermore, biocatalytic methods using enzymes like nitrile hydratases offer a highly selective and green alternative for converting nitriles to amides. journals.co.zaresearchgate.net These enzymes can operate under mild conditions and often exhibit excellent chemo- and regioselectivity. journals.co.zaresearchgate.net
| Reaction Conditions | Primary Product | Reference |
|---|---|---|
| Heat with dilute acid (e.g., HCl) | Carboxylic Acid | libretexts.org |
| Heat with aqueous base (e.g., NaOH), then acidify | Carboxylic Acid | libretexts.org |
| TFA-H₂SO₄ mixture | Amide | stackexchange.com |
| Alkaline H₂O₂ | Amide | stackexchange.com |
| Nitrile Hydratase (Enzyme) | Amide | journals.co.za, researchgate.net |
The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom of the cyano group, making it susceptible to attack by nucleophiles. libretexts.org This reactivity can be harnessed to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Additions: Strong nucleophiles can add across the carbon-nitrogen triple bond to form an intermediate imine anion. libretexts.org For example, the addition of organometallic reagents like Grignard reagents can lead to the formation of ketones after hydrolysis of the imine intermediate. youtube.com The addition of cyanide ions to activated pyrimidine rings, such as 6-substituted 1,3-dimethyl-5-nitrouracils, has been shown to proceed stereospecifically, demonstrating the susceptibility of the pyrimidine system to nucleophilic attack. rsc.org
Cyclization Reactions: The cyano group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions often involve the activation of the cyano group, for instance with an anhydride, followed by attack from a suitably positioned internal nucleophile. nih.gov Base-catalyzed cycloisomerization of substrates containing both a cyano group and a terminal alkyne has been shown to be an efficient method for constructing nitrogen-containing heterocyclic rings, such as dihydropyrroles, through a tandem process involving a 1,3-cyano migration. rsc.org
The cyano group can be reduced to a primary amine or, under certain conditions, to an aldehyde.
Reduction to Primary Amines: The complete reduction of the nitrile to a primary amine (R-CH₂NH₂) is a common and useful transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. youtube.comlibretexts.org Catalytic hydrogenation is another widely used method, employing catalysts such as Raney nickel, platinum, or palladium under hydrogen pressure. libretexts.orgwikipedia.org Milder and more selective reagents, such as diisopropylaminoborane (B2863991) or ammonia (B1221849) borane, have also been developed, which show good functional group tolerance. organic-chemistry.org
Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This is typically accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed during the aqueous workup to yield the aldehyde. libretexts.orgwikipedia.org
| Reagent System | Product | Reference |
|---|---|---|
| LiAlH₄, then H₃O⁺ | Primary Amine (R-CH₂NH₂) | libretexts.org |
| H₂, Raney Ni / Pd / Pt | Primary Amine (R-CH₂NH₂) | wikipedia.org |
| Diisopropylaminoborane | Primary Amine (R-CH₂NH₂) | organic-chemistry.org |
| DIBAL-H, then H₂O | Aldehyde (R-CHO) | wikipedia.org, libretexts.org |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring
The reactivity of the this compound core is dictated by the electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nature of the nitrile (-CN) group at the C5 position. Consequently, the pyrimidine ring is generally deactivated towards electrophilic substitution but activated for nucleophilic attack. The carboxylic acid group at the C2 position can also be utilized as a synthetic handle, enabling reactions such as decarboxylative couplings.
Site-Selective C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. rsc.org For electron-deficient heterocycles like pyrimidines, C-H functionalization presents unique challenges and opportunities. The electron-poor nature of the ring system makes it a suitable substrate for radical addition reactions, often proceeding via Minisci-type mechanisms.
In the context of this compound, the C-H bonds at the C4 and C6 positions are the primary targets for functionalization. The regioselectivity of these reactions can be influenced by the choice of activating group and reaction conditions. nih.gov For instance, N-activation of the pyrimidine ring can significantly alter the electronic distribution and direct incoming nucleophiles or radicals to specific positions. nih.gov While specific studies on the C-H functionalization of this compound are not extensively documented, general methodologies developed for azines are applicable. These often involve metal-catalyzed processes or photoredox catalysis to generate radical intermediates that can attack the electron-deficient ring. nih.gov
Table 1: General Strategies for C-H Functionalization of Azines
| Reaction Type | Mechanism | Potential Application | Key Features |
| Minisci-Type Reaction | Radical addition to a protonated or activated heterocycle. | Alkylation, Acylation | Tolerant of many functional groups; suitable for late-stage functionalization. |
| Metal-Catalyzed C-H Activation | Oxidative addition of a C-H bond to a transition metal center (e.g., Pd, Rh, Ru). | Arylation, Alkenylation | Often requires a directing group; allows for diverse bond formations. |
| Photoredox Catalysis | Generation of radical species using light and a photocatalyst. | Alkylation, Trifluoromethylation | Mild reaction conditions; utilizes abundant radical precursors like carboxylic acids. nih.gov |
C-N Bond Forming Reactions (e.g., Amination, Coupling Reactions)
C-N bond formation is a cornerstone of medicinal chemistry, and pyrimidine scaffolds are common in bioactive molecules. For this compound, C-N bonds can be formed on the ring through several strategies, most notably by leveraging its existing functional groups as reactive handles.
Decyanative Coupling: A significant reaction pathway involves the displacement of the cyano group. The C5 position, activated by the ring nitrogens, is susceptible to nucleophilic attack. Transition-metal-free decyanative cross-coupling reactions have been developed for cyanopyrimidines, allowing for the formation of C-N, C-O, and C-S bonds. researchgate.net In this process, an amine can directly displace the cyano group, likely through a sequential nucleophilic addition-intramolecular rearrangement mechanism, to yield a 5-aminopyrimidine (B1217817) derivative. researchgate.net The reaction is often promoted by an intramolecular hydrogen bond between the incoming nucleophile and a ring nitrogen. researchgate.net
Decarboxylative Coupling: Alternatively, the carboxylic acid group at the C2 position can serve as a precursor for C-N bond formation via decarboxylative coupling. Modern synthetic methods, such as those involving dual copper and photoredox catalysis, enable the coupling of carboxylic acids with a wide array of nitrogen nucleophiles, including heterocycles, amides, and anilines. princeton.edu These reactions proceed by converting the carboxylic acid into a reactive radical intermediate that then engages in C-N bond formation, releasing carbon dioxide. princeton.edu While originally developed for alkyl carboxylic acids, the principles have been extended to aryl and heteroaryl systems. rsc.org Decarboxylative Chan-Lam amination offers a pathway to construct C-N bonds under copper catalysis.
Table 2: C-N Bond Forming Reactions Relevant to the this compound Scaffold
| Reaction Type | Functional Group Utilized | Reagents/Catalysts | Product Type |
| Decyanative Amination researchgate.net | Cyano Group (C5) | Amine (R-NH2), Base | 5-Aminopyrimidine derivative |
| Decarboxylative C-N Coupling princeton.edu | Carboxylic Acid (C2) | N-nucleophile, Copper/Photoredox or Palladium Catalysts | 2-Aminopyrimidine derivative |
| Amide Coupling growingscience.com | Carboxylic Acid (C2) | Amine, Coupling Agent (e.g., HATU, EDC) | 2-(Amide-functionalized)pyrimidine |
Note: Amide coupling is a reaction of the carboxylic acid functional group itself, rather than a substitution on the pyrimidine ring core.
Halogenation and Other Electrophilic Substitutions
Direct electrophilic substitution, such as halogenation, on the pyrimidine ring is generally challenging due to the ring's inherent electron-deficient character, which is further exacerbated by the cyano substituent. Therefore, alternative strategies are required to introduce halogens onto the this compound scaffold.
Decarboxylative Halogenation: The most viable method for halogenating the ring is through a decarboxylative pathway that replaces the carboxylic acid group at the C2 position. The classic Hunsdiecker reaction and its modern variations are well-suited for this transformation. nih.gov In this process, the carboxylic acid is first converted to its silver salt. Subsequent reaction with a halogen source, such as elemental bromine or chlorine, induces decarboxylation and the formation of a C-X bond, yielding the 2-halo-5-cyanopyrimidine. nih.gov This method provides a reliable route to install a versatile halogen handle, which can be used in a wide variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further diversify the molecule.
Table 3: Decarboxylative Halogenation of Aromatic Carboxylic Acids
| Reaction Name | Substrate | Halogen Source | Typical Product |
| Hunsdiecker Reaction nih.gov | Silver carboxylate | Br2, Cl2 | Aryl bromide, Aryl chloride |
| Cristol-Firth-Kochi Reaction | Carboxylic acid | Pb(OAc)4, LiCl | Aryl chloride |
| Suarez Reaction | Carboxylic acid | PhI(OAc)2, I2 | Iodoalkane (from alkyl acids) |
Due to the deactivating effect of the ring nitrogens and the cyano group, other direct electrophilic substitutions like nitration or Friedel-Crafts reactions are not considered feasible for this system.
Role As a Synthetic Building Block and Precursor in Organic Synthesis
Development of Complex Heterocyclic Systems
The 5-cyanopyrimidine (B126568) scaffold is a key precursor for the development of diverse and complex heterocyclic systems. The pyrimidine (B1678525) nucleus is a major structural core in medicinal chemistry, and compounds containing this moiety have been shown to possess a wide range of biological activities, including kinase inhibition. nih.gov The presence of both a cyano group and a carboxylic acid on the pyrimidine ring offers orthogonal reactivity, enabling chemists to selectively modify different parts of the molecule to build intricate structures.
For instance, related aminopyrimidine carboxylic acids can undergo decarboxylative cross-coupling reactions. researchgate.net This type of transformation allows for the replacement of the carboxylic acid group with various substituents, providing a powerful method for introducing molecular diversity at a specific position on the pyrimidine ring. researchgate.net This strategy paves a direct route to densely substituted pyrimidine derivatives, which are valuable in screening for biological activity. researchgate.net
Furthermore, the cyanopyrimidine core is central to the design of compounds targeting enzymes such as cyclooxygenase-2 (COX-2), with various derivatives being synthesized to explore structure-activity relationships (SAR). nih.govnih.gov These synthetic efforts demonstrate how the core scaffold can be systematically elaborated with different functional groups and heterocyclic rings to create libraries of complex molecules for therapeutic investigation. nih.gov
Synthesis of Pyrimidine-Fused Architectures
The 5-cyanopyrimidine core is instrumental in the synthesis of fused heterocyclic systems, where another ring is built onto the pyrimidine framework. These fused architectures, such as pyridopyrimidines, are of significant interest in medicinal chemistry due to their diverse therapeutic potential. ijpsjournal.com The synthesis of these fused systems often utilizes cyanopyrimidine derivatives as key starting materials. ijpsjournal.commdpi.com
The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton, for example, can be achieved through multi-step reactions that begin with cyanopyridine or cyanopyrimidine precursors. ijpsjournal.com The cyano and amino groups on the heterocyclic core can participate in cyclization reactions to form the second, fused ring. This strategy has been employed to create novel compounds evaluated for various biological activities, highlighting the utility of the cyanopyrimidine motif as a foundational element for building bicyclic systems. ijpsjournal.com The resulting fused structures often have a more rigid conformation, which can be advantageous for binding to biological targets.
Applications in Fragment-Based Drug Discovery (Academic/Scaffold Exploration Focus)
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern drug discovery. nih.govnih.gov This approach uses small, low-molecular-weight compounds, or "fragments," as starting points, which are then grown or combined to produce more potent, drug-like molecules. nih.gov The 5-cyanopyrimidine scaffold has proven to be an exceptionally useful core fragment in this context, particularly in the academic exploration of enzyme inhibitors.
A prominent example is the development of inhibitors for p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases. nih.gov In this research, the 5-cyanopyrimidine core served as the foundational scaffold. X-ray crystallography revealed that the cyano group at the 5-position of the pyrimidine ring is critical for binding, as it forms a direct hydrogen bond with the backbone NH of the methionine-109 (Met109) residue in the kinase's active site. nih.gov This key interaction anchors the fragment in the binding pocket, providing a stable base for further elaboration.
Starting with this core fragment, chemists performed extensive Structure-Activity Relationship (SAR) iterations, systematically adding different chemical groups to other positions on the pyrimidine ring to enhance binding affinity and other pharmacological properties. nih.gov This "fragment growing" approach led to the development of a novel class of potent and selective p38α MAP kinase inhibitors with low nanomolar activity. nih.gov The research demonstrates the value of the 5-cyanopyrimidine scaffold as a starting point for generating high-affinity ligands through rational, structure-guided design. nih.gov
Table 1: Research Findings on 5-Cyanopyrimidine Derivatives as p38α MAP Kinase Inhibitors
| Compound Feature | Finding | Significance in Drug Discovery |
|---|---|---|
| Core Scaffold | 5-Cyanopyrimidine | Acts as an effective fragment for binding to the p38α kinase active site. nih.gov |
| Key Interaction | The cyano group at the 5-position forms a hydrogen bond with the backbone NH of Met109. nih.gov | This interaction is crucial for anchoring the molecule in the target's binding pocket, providing a solid foundation for lead optimization. nih.gov |
| Optimization Strategy | Structure-Activity Relationship (SAR) iterations were used to add substituents to the core scaffold. nih.gov | This "fragment growing" process improved the enzymatic and cellular activity of the compounds into the low nanomolar range. nih.gov |
| Resulting Compounds | A novel class of potent, selective, and orally active p38α MAP kinase inhibitors was developed. nih.gov | Demonstrates the successful application of the 5-cyanopyrimidine scaffold in a fragment-based approach to discover potential therapeutic agents. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. materialsciencejournal.org These calculations help determine molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding molecular reactivity.
The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic and optical properties of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Significance for 5-Cyanopyrimidine-2-carboxylic acid |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | The energy of the HOMO indicates the molecule's potential as an electron donor in reactions. |
| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. | The energy of the LUMO suggests the molecule's susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential | The energy required to remove an electron from the HOMO. materialsciencejournal.org | Relates to the molecule's resistance to oxidation. |
| Electron Affinity | The energy released when an electron is added to the LUMO. materialsciencejournal.org | Relates to the molecule's ability to be reduced. |
This table is generated based on established principles of computational chemistry and is for illustrative purposes.
The distribution of electron density within this compound dictates its electrostatic potential and predicts its reactive sites. The electronegative nitrogen atoms in the pyrimidine (B1678525) ring, the oxygen atoms of the carboxylic acid, and the nitrogen of the cyano group all create regions of partial negative charge.
Computational methods can calculate the partial atomic charges, revealing that the oxygen atoms of the carboxyl group are the most negatively charged sites, making them prime locations for electrophilic attack. researchgate.net The hydrogen atom of the carboxylic acid, being electron-deficient, is the primary site for nucleophilic attack or deprotonation. The carbon atoms of the pyrimidine ring are also influenced by the nitrogen atoms, creating a complex pattern of electrophilic and nucleophilic centers that guide the molecule's interactions.
Reaction Mechanism Elucidation through Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the methodology is well-established. Theoretical modeling, often using DFT, can map the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies, chemists can predict reaction kinetics and determine the most favorable reaction pathway. For instance, modeling could be used to investigate the mechanism of amide bond formation at the carboxylic acid site or nucleophilic substitution on the pyrimidine ring.
Theoretical Structure-Activity Relationships and Molecular Interactions
Theoretical models are invaluable for predicting how a molecule like this compound might interact with biological targets, such as proteins. This forms the basis of rational drug design.
The potential for this compound to act as a ligand in a protein binding site is largely defined by its ability to form hydrogen bonds. Hydrogen bonds are highly directional interactions critical for molecular recognition. researchgate.netrsc.org The structure of this compound presents multiple sites for such interactions.
The carboxylic acid group is a classic hydrogen bond donor (via its hydroxyl group) and acceptor (via its carbonyl oxygen). mdpi.comrsc.org The two nitrogen atoms within the pyrimidine ring and the nitrogen of the cyano group act as hydrogen bond acceptors. researchgate.net The specific geometry and electronic properties of these sites allow for a diverse range of interactions, enabling the molecule to anchor within a protein's active site with high specificity. Computational docking simulations can predict the preferred binding pose of the molecule and identify the key amino acid residues involved in these hydrogen-bonding networks.
Table 2: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Atom | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Hydroxyl (-OH) Hydrogen | Donor |
| Carboxylic Acid | Carbonyl (C=O) Oxygen | Acceptor |
| Pyrimidine Ring | Ring Nitrogen (N1) | Acceptor |
| Pyrimidine Ring | Ring Nitrogen (N3) | Acceptor |
This table illustrates the potential hydrogen bonding capabilities of the molecule based on its structure.
Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyrimidine ring. Quantum chemical calculations can determine the rotational energy barrier and identify the most stable, low-energy conformation, which is likely to be planar or nearly planar to maximize electronic conjugation.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
Biochemical Pathways and Enzymatic Interactions Mechanistic and Theoretical Frameworks
Interaction with Biological Macromolecules (e.g., Enzyme Binding Sites)
The specific structural features of 5-cyanopyrimidine-based compounds facilitate their interaction with biological macromolecules, most notably enzyme binding sites. A key example is the interaction of a 5-cyanopyrimidine (B126568) derivative with p38alpha mitogen-activated protein (MAP) kinase. X-ray crystallographic analysis has provided a detailed snapshot of this interaction, revealing a crucial hydrogen bond. nih.gov The nitrogen atom of the 5-cyano group on the pyrimidine (B1678525) core acts as a hydrogen bond acceptor, forming a direct link with the backbone amide proton of the methionine residue at position 109 (Met109) of the enzyme. nih.gov This specific and high-affinity binding is a cornerstone of the inhibitory activity of this class of compounds against p38alpha MAP kinase.
Similarly, derivatives of 5-cyanopyrimidine have been designed and synthesized to interact with the active site of cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, have been instrumental in designing these inhibitors. nih.gov The aim is to achieve a favorable binding orientation within the COX-2 active site, leading to potent inhibition.
Modulation of Biochemical Pathways (Mechanistic Insights Only, e.g., enzyme inhibition mechanisms)
The interaction of 5-cyanopyrimidine derivatives with enzymes like p38 MAP kinase and COX-2 leads to the modulation of their respective biochemical pathways through mechanisms of inhibition.
In the case of p38 MAP kinase, the binding of 5-cyanopyrimidine-based inhibitors, facilitated by the hydrogen bond with Met109, blocks the kinase's activity. nih.gov This inhibition prevents the downstream signaling cascade that is activated in response to inflammatory stimuli. nih.gov By blocking p38 MAP kinase, these compounds can effectively reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov
For COX-2, derivatives of 5-cyanopyrimidine act as competitive inhibitors. nih.gov This means they compete with the natural substrate, arachidonic acid, for binding to the enzyme's active site. nih.gov By occupying the active site, these inhibitors prevent the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govnih.gov The selective inhibition of COX-2 over the related COX-1 isoform is a key goal in the design of these inhibitors, as COX-1 is involved in protective functions in the gastrointestinal tract and platelets. nih.gov A significant reduction in prostaglandin (B15479496) synthesis through COX-2 inhibition has also been linked to anti-tumor effects, as these prostaglandins can promote cell proliferation and angiogenesis. nih.gov
The inhibitory activities of some 5-cyanopyrimidine derivatives against COX-2 have been quantified, with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the submicromolar range, indicating high potency. nih.gov
| Compound Derivative | Target Enzyme | Inhibition Mechanism | Key Interaction | IC50 (µM) |
| 5-Cyanopyrimidine analog | p38α MAP Kinase | Enzyme Inhibition | Hydrogen bond with Met109 | Not specified |
| Pyrimidine-benzene sulfonamide derivative | COX-2 | Competitive Inhibition | Binding to active site | Submicromolar range |
Substrate Mimicry and Enzymatic Catalysis Studies
Currently, there is a lack of publicly available scientific literature detailing studies where 5-cyanopyrimidine-2-carboxylic acid or its close analogs act as substrate mimics or have been the subject of enzymatic catalysis investigations. While the core structure is utilized in the design of enzyme inhibitors, its potential to mimic a natural substrate for an enzyme or to be transformed by an enzyme has not been a primary focus of the reported research.
Further research would be required to explore the potential of the this compound scaffold in these areas. Such studies could uncover novel enzymatic interactions and expand the understanding of its biochemical roles.
Future Directions and Emerging Research Avenues
Advancements in Sustainable Synthesis of Pyrimidine (B1678525) Carboxylic Acids
The chemical industry's growing emphasis on green chemistry is steering the development of more sustainable methods for synthesizing pyrimidine carboxylic acids. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant chemical waste. rasayanjournal.co.in Modern approaches, however, are increasingly focused on minimizing environmental impact by improving atom economy, reducing energy consumption, and utilizing renewable resources.
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.innih.gov The efficiency of microwave heating makes it a sustainable technology for producing pyrimidine compounds. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. rasayanjournal.co.inbenthamdirect.com This approach is inherently green as it reduces the number of synthetic steps and purification stages, thereby saving time, energy, and materials. researchgate.netresearchgate.net A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, which proceeds via a sequence of condensation and dehydrogenation steps. nih.govacs.org
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a cornerstone of sustainable synthesis. rasayanjournal.co.inresearchgate.net Additionally, the development and use of recyclable catalysts, including nanocatalysts, further enhance the eco-friendliness of pyrimidine synthesis. benthamdirect.comresearchgate.net
Solventless and Mechanochemical Methods: Techniques such as "grindstone chemistry" and ball milling eliminate the need for solvents altogether, reducing waste and simplifying workup procedures. rasayanjournal.co.inresearchgate.net
These sustainable methodologies are not only environmentally beneficial but also offer economic advantages through increased efficiency and reduced waste disposal costs.
Novel Functionalization Strategies for Pyrimidine Scaffolds
The functionalization of the pyrimidine core is crucial for fine-tuning the physicochemical and biological properties of the resulting compounds. Emerging strategies are providing chemists with unprecedented control over the modification of the pyrimidine ring, enabling the creation of novel and complex molecular architectures.
A particularly powerful and transformative approach is C-H activation . This strategy allows for the direct conversion of ubiquitous but inert carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. nih.govresearchgate.net This approach is highly atom-economical and avoids the need for pre-functionalized starting materials, which are often required in traditional cross-coupling reactions.
Recent breakthroughs in the C-H functionalization of pyrimidines include:
Palladium-Catalyzed C-H Arylation, Iodination, and Acetoxylation: Researchers have demonstrated the regioselective functionalization of 4-arylpyrimidines at the ortho-position of the aryl group, using the pyrimidine ring itself as a directing group. nih.govacs.org This allows for the introduction of various substituents with high precision.
Directing Group-Assisted Functionalization: The use of coordinating or directing groups has been instrumental in achieving site-selectivity in C-H activation reactions. nih.govresearchgate.net These groups guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that would otherwise be unreactive.
These advanced functionalization techniques are expanding the accessible chemical space for pyrimidine derivatives, paving the way for the synthesis of compounds with novel structures and enhanced properties.
Integration of Computational and Experimental Approaches in Pyrimidine Research
The synergy between computational modeling and experimental synthesis has become a powerful paradigm in modern chemical research. This integrated approach accelerates the discovery and development of new pyrimidine-based compounds by enabling a more rational and targeted design process.
In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly used to:
Design Novel Compounds: By analyzing the relationship between the structure of existing pyrimidine derivatives and their activity, researchers can build predictive models to design new compounds with improved properties. ymerdigital.comrsc.orgbenthamdirect.com
Predict Biological Activity: Molecular docking simulations can predict how a pyrimidine derivative will bind to a specific biological target, such as an enzyme or receptor, providing insights into its potential therapeutic efficacy. unair.ac.idnih.govresearchgate.net
Estimate Physicochemical Properties: Computational tools can predict properties like acidity (pKa), solubility, and toxicity, helping to prioritize which compounds to synthesize and test experimentally. nih.gov
The insights gained from these computational studies guide the experimental synthesis and evaluation of the most promising candidates. This iterative cycle of design, synthesis, and testing significantly streamlines the research and development process. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have used computational predictions to guide the synthesis of compounds with potential antioxidant and anti-diabetic properties. nih.gov Similarly, the design of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents has been successfully guided by molecular docking studies. nih.gov
The table below showcases examples of how computational and experimental approaches have been combined in recent pyrimidine research.
| Research Area | Computational Method | Experimental Outcome | Reference |
| Antifungal Agents | 3D-QSAR, Molecular Docking | Design of new pyrimidine derivatives with promising antifungal activity. | ymerdigital.com |
| Anticancer Agents | 3D-QSAR, Molecular Docking, MD Simulations | Development of novel FAK inhibitors with predicted high activity and good oral bioavailability. | rsc.org |
| Corrosion Inhibitors | Quantum Chemical Calculations, Monte Carlo Simulation | Correlation of theoretical predictions with experimental data on the corrosion inhibition efficiency of pyrimidinone derivatives. | nih.gov |
| Optical Materials | DFT, TD-DFT | Synthesis and characterization of pyrimidine-based bis-uracil derivatives with significant nonlinear optical properties. | tandfonline.comtandfonline.com |
Exploration of New Application Domains in Academic Research
While pyrimidines are well-established in medicinal chemistry, ongoing research is continually uncovering new and exciting applications in other scientific fields. numberanalytics.comnih.govnih.govgrowingscience.comgsconlinepress.comresearchgate.netnih.govresearchgate.netnih.govtandfonline.com The unique electronic and structural properties of the pyrimidine ring make it a versatile building block for the development of advanced materials and chemical tools.
Emerging application domains for pyrimidine derivatives include:
Materials Science: Pyrimidine-based compounds are being investigated for their potential use in a variety of materials. For example, their ability to coordinate with metals and their inherent electronic properties make them suitable for applications in:
Corrosion Inhibition: Certain pyrimidine derivatives have shown promise as effective corrosion inhibitors for metals like copper in acidic environments. nih.govtaylorandfrancis.com
Nonlinear Optical (NLO) Materials: The extended π-systems present in some pyrimidine derivatives can give rise to significant NLO properties, making them candidates for use in optical devices. tandfonline.com
Polymers and Ligands: The pyrimidine nucleus can be incorporated into polymers and used as ligands for various metals, potentially leading to materials with novel electronic or catalytic properties. rasayanjournal.co.in
Chemical Biology: Pyrimidine derivatives are being developed as molecular probes and tools to study biological processes. Their ability to interact with biological macromolecules, coupled with the potential to incorporate reporter groups, makes them valuable for investigating cellular pathways and mechanisms of disease.
The continued exploration of these and other application areas will undoubtedly broaden the scientific and technological impact of pyrimidine chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Cyanopyrimidine-2-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like chloropyrimidine derivatives (e.g., 2-Chloropyrimidine-5-carboxylic acid, CAS 38275-61-5) . Cyanide introduction via palladium-catalyzed cyanation or microwave-assisted methods may improve yield. Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity via HPLC (C18 column, 0.1% formic acid mobile phase) and confirm absence of residual solvents using GC-MS .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes . Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the cyano group. Dispose of waste via certified chemical waste services adhering to local regulations .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ). Key peaks include the pyrimidine ring protons (δ 8.5–9.0 ppm) and carboxylic acid proton (δ 12–13 ppm).
- FT-IR : Confirm the presence of carboxylic acid (-COOH, ~1700 cm) and nitrile (-CN, ~2200 cm) functional groups.
- Mass Spectrometry : ESI-MS in negative mode should show [M-H] at m/z corresponding to the molecular formula (CHNO, theoretical MW: 149.1 g/mol) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in carboxylic acid derivatives) or impurities (e.g., residual solvents). To address this:
- Perform variable-temperature NMR to identify dynamic equilibria .
- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and the target compound.
- Compare analytical data across multiple batches and synthesis routes (e.g., microwave vs. conventional heating) to isolate batch-specific artifacts .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
- Methodological Answer : The cyano and carboxylic acid groups enable diverse derivatization. Examples:
- Medicinal Chemistry : Use the carboxylic acid for amide coupling with amines (e.g., HATU/DIPEA in DMF) to generate prodrugs or enzyme inhibitors.
- Target Engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study binding affinity to biological targets (e.g., kinases, proteases).
- In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT calculations) to predict interactions with therapeutic targets .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted under physiologically relevant pH (1.2–7.4) using buffer systems (e.g., HCl-KCl for pH 1.2, phosphate buffers for pH 6.8–7.4). Monitor degradation via HPLC at intervals (0, 24, 48 hours). The cyano group is prone to hydrolysis under acidic conditions, forming the corresponding amide or carboxylic acid derivatives. For long-term storage, lyophilize the compound and store at -20°C in anhydrous DMSO or DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
